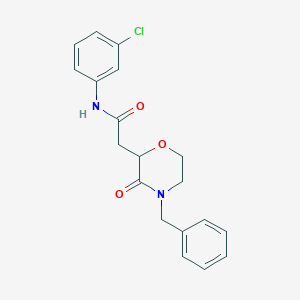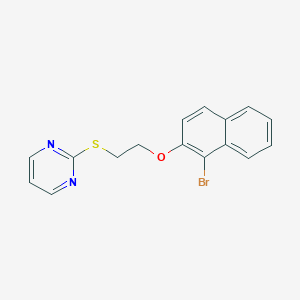
N-(2-methoxybenzyl)-2-phenoxybutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxybenzyl)-2-phenoxybutanamide, also known as ML352, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzylamides and has been synthesized through various methods.
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-2-phenoxybutanamide involves the modulation of various proteins and enzymes in the body. N-(2-methoxybenzyl)-2-phenoxybutanamide has been shown to target the protein Hsp70, which is involved in cancer cell survival. N-(2-methoxybenzyl)-2-phenoxybutanamide also inhibits the production of pro-inflammatory cytokines by targeting the enzyme IKKβ. In neurodegenerative disorder research, N-(2-methoxybenzyl)-2-phenoxybutanamide has been shown to protect neurons from oxidative stress by activating the Nrf2/ARE pathway.
Biochemical and Physiological Effects:
N-(2-methoxybenzyl)-2-phenoxybutanamide has been shown to have various biochemical and physiological effects in the body. In cancer research, N-(2-methoxybenzyl)-2-phenoxybutanamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, N-(2-methoxybenzyl)-2-phenoxybutanamide has been shown to reduce inflammation and improve tissue damage. In neurodegenerative disorder research, N-(2-methoxybenzyl)-2-phenoxybutanamide has been shown to protect neurons from oxidative stress and improve cognitive function.
Advantages and Limitations for Lab Experiments
The advantages of using N-(2-methoxybenzyl)-2-phenoxybutanamide in lab experiments include its high potency and specificity for its target proteins and enzymes. N-(2-methoxybenzyl)-2-phenoxybutanamide has also been shown to have low toxicity in animal models. The limitations of using N-(2-methoxybenzyl)-2-phenoxybutanamide in lab experiments include its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
The future directions for N-(2-methoxybenzyl)-2-phenoxybutanamide research include the development of more efficient synthesis methods and the optimization of its pharmacokinetics and bioavailability. N-(2-methoxybenzyl)-2-phenoxybutanamide could also be studied for its potential therapeutic applications in other diseases such as diabetes and cardiovascular disorders. Additionally, the combination of N-(2-methoxybenzyl)-2-phenoxybutanamide with other drugs could be explored for its synergistic effects in cancer and inflammation research.
Conclusion:
In conclusion, N-(2-methoxybenzyl)-2-phenoxybutanamide is a promising chemical compound that has shown potential therapeutic applications in various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(2-methoxybenzyl)-2-phenoxybutanamide have been discussed in this paper. Further research is needed to fully explore the potential of N-(2-methoxybenzyl)-2-phenoxybutanamide in disease treatment.
Synthesis Methods
The synthesis of N-(2-methoxybenzyl)-2-phenoxybutanamide has been achieved through various methods. The most common method involves the reaction of 2-phenoxybutyric acid with 2-methoxybenzylamine in the presence of a coupling agent such as N,N-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction results in the formation of N-(2-methoxybenzyl)-2-phenoxybutanamide as a white solid with a yield of 60-70%.
Scientific Research Applications
N-(2-methoxybenzyl)-2-phenoxybutanamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(2-methoxybenzyl)-2-phenoxybutanamide has been shown to inhibit the growth of cancer cells by targeting the protein Hsp70, which is involved in cancer cell survival. In inflammation research, N-(2-methoxybenzyl)-2-phenoxybutanamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, N-(2-methoxybenzyl)-2-phenoxybutanamide has been shown to protect neurons from oxidative stress and improve cognitive function.
properties
Product Name |
N-(2-methoxybenzyl)-2-phenoxybutanamide |
|---|---|
Molecular Formula |
C18H21NO3 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-phenoxybutanamide |
InChI |
InChI=1S/C18H21NO3/c1-3-16(22-15-10-5-4-6-11-15)18(20)19-13-14-9-7-8-12-17(14)21-2/h4-12,16H,3,13H2,1-2H3,(H,19,20) |
InChI Key |
UOJXFJJWWIKRQI-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)NCC1=CC=CC=C1OC)OC2=CC=CC=C2 |
Canonical SMILES |
CCC(C(=O)NCC1=CC=CC=C1OC)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-cyclopentyl-N-[2-(2,3,5-trimethylphenoxy)ethyl]amine](/img/structure/B215494.png)
![N-cyclopentyl-N-[2-(2,6-dimethylphenoxy)ethyl]amine](/img/structure/B215495.png)
![N-cyclopentyl-N-[3-(3-methylphenoxy)propyl]amine](/img/structure/B215499.png)
![2-{2-[2-Methoxy-4-(1-propenyl)phenoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215502.png)
![N-[3-(4-allyl-2-methoxyphenoxy)propyl]-N-cyclopentylamine](/img/structure/B215503.png)
![N-[2-[2-(4-phenylmethoxyphenoxy)ethoxy]ethyl]cyclopentanamine](/img/structure/B215504.png)
![2-[2-(4-Iodophenoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215508.png)
![2-{2-[2-(4-Ethoxyphenoxy)ethoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215509.png)
![2-[2-[2-(4-propoxyphenoxy)ethoxy]ethyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B215510.png)
![N-[3-(4-chlorophenyl)sulfanylpropyl]cyclopentanamine](/img/structure/B215511.png)

